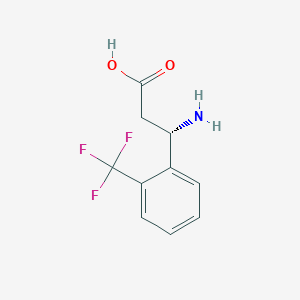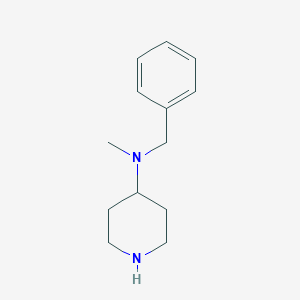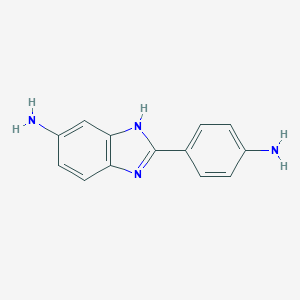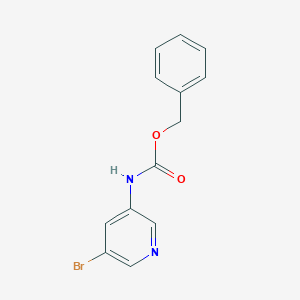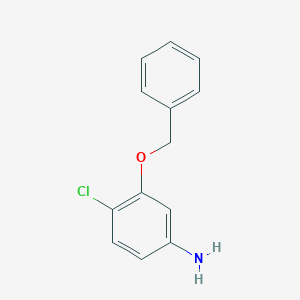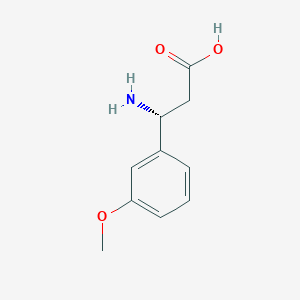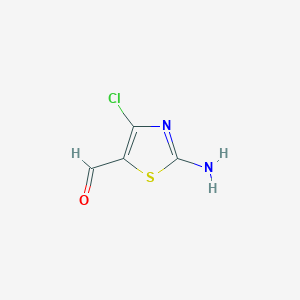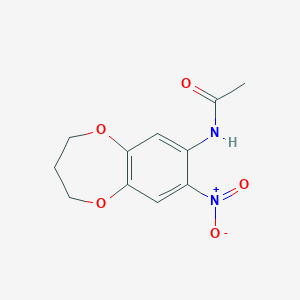
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Übersicht
Beschreibung
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (7-ANBD) is an organic compound belonging to the benzodioxepine family. It is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. 7-ANBD has a wide range of applications in research labs, from drug development to biochemistry studies.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicity
- Advanced Oxidation Processes (AOPs) have been utilized to degrade acetaminophen, a compound with a somewhat related structure to benzodiazepines, examining the by-products and their biotoxicity. This research may provide a framework for understanding how similar compounds could be broken down environmentally and the potential risks associated with their degradation products (Qutob et al., 2022).
Pharmacological Insights and Therapeutic Efficacy
- Various benzodiazepines, including those structurally related to the compound , have been reviewed for their therapeutic efficacy in conditions like epilepsy and anxiety disorders. These studies highlight the broad spectrum of activity against various types of epilepsy and suggest potential uses in treating mood disorders (Finder et al., 1976).
Synthetic and Medicinal Chemistry
- Synthetic methodologies and the biological activities of benzazepines, including 3-benzazepines, have been explored, indicating the chemical versatility and therapeutic potential of this class of compounds. These insights could guide future research into similar compounds for various medical applications (Kawase et al., 2000).
Novel Pharmacological Agents
- The exploration of novel synthetic opioids and other psychoactive substances derived from benzodiazepine analogs, highlighting the continuous evolution of psychoactive research chemicals in the illicit drug market. This research underscores the importance of monitoring and studying new compounds for their pharmacological properties and potential risks (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQUOBYQMFRMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)
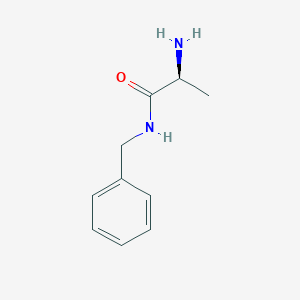
![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)
